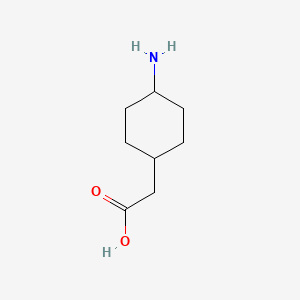![molecular formula C22H20N4O3S3 B2838830 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide CAS No. 1021251-26-2](/img/no-structure.png)
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O3S3 and its molecular weight is 484.61. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These compounds have shown comparable activity to doxorubicin, suggesting their potential as effective antitumor agents (Hafez & El-Gazzar, 2017).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl derivatives, including thiazolopyrimidines, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds displayed significant inhibition of cyclooxygenase enzymes (COX-1/COX-2) and showed high anti-inflammatory and analgesic activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research highlights the potential application of such compounds in agricultural pest management (Fadda et al., 2017).
Imaging and Diagnostic Applications
Radioligands based on thiazolo[4,5-d]pyrimidine structures have been developed for imaging translocator proteins (18 kDa) using positron emission tomography (PET). These compounds offer insights into the molecular imaging of brain inflammation and neurodegeneration (Dollé et al., 2008).
Antiparkinsonian Activity
Urea and thiourea derivatives of thiazolo[4,5-d]pyrimidine have been evaluated for their antiparkinsonian activity. These studies indicate their potential in addressing neurodegenerative diseases like Parkinson's disease through modulation of oxidative stress and inhibition of catalepsy induced by haloperidol (Azam, Alkskas, & Ahmed, 2009).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-ethoxybenzaldehyde with thiourea to form 3-(4-ethoxyphenyl)-2-thioxo-2,3,4,5-tetrahydro-1H-thiazolo[4,5-d]pyrimidin-4-one. This intermediate is then reacted with 2-bromoacetic acid ethyl ester to form ethyl 2-(3-(4-ethoxyphenyl)-2-thioxo-2,3,4,5-tetrahydro-1H-thiazolo[4,5-d]pyrimidin-5-ylthio)acetate. The final compound is obtained by reacting this intermediate with o-toluidine in the presence of a base and then hydrolyzing the ester group to form 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide.", "Starting Materials": [ "4-ethoxybenzaldehyde", "thiourea", "2-bromoacetic acid ethyl ester", "o-toluidine", "base", "acid" ], "Reaction": [ "Condensation of 4-ethoxybenzaldehyde with thiourea to form 3-(4-ethoxyphenyl)-2-thioxo-2,3,4,5-tetrahydro-1H-thiazolo[4,5-d]pyrimidin-4-one", "Reaction of the intermediate with 2-bromoacetic acid ethyl ester to form ethyl 2-(3-(4-ethoxyphenyl)-2-thioxo-2,3,4,5-tetrahydro-1H-thiazolo[4,5-d]pyrimidin-5-ylthio)acetate", "Reaction of the intermediate with o-toluidine in the presence of a base to form 2-((3-(4-ethoxyphenyl)-2-thioxo-2,3,4,5-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide", "Hydrolysis of the ester group to form the final compound" ] } | |
CAS RN |
1021251-26-2 |
Molecular Formula |
C22H20N4O3S3 |
Molecular Weight |
484.61 |
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H20N4O3S3/c1-3-29-15-10-8-14(9-11-15)26-19-18(32-22(26)30)20(28)25-21(24-19)31-12-17(27)23-16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,23,27)(H,24,25,28) |
InChI Key |
VRXUCLKSHINUSC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4C)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



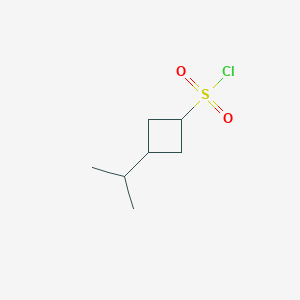
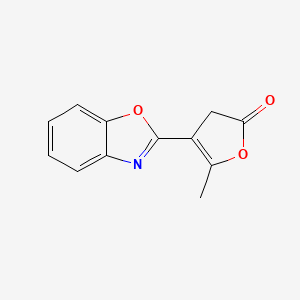
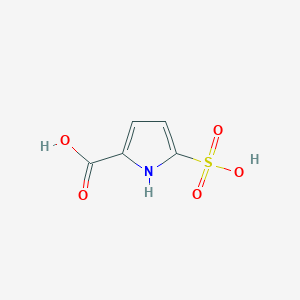
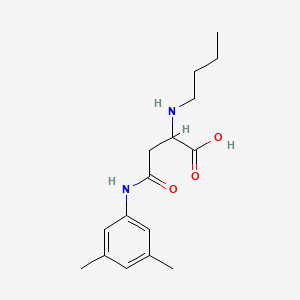
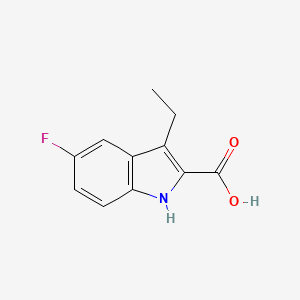
![4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2838755.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2838759.png)

![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2838763.png)

![Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2838766.png)
